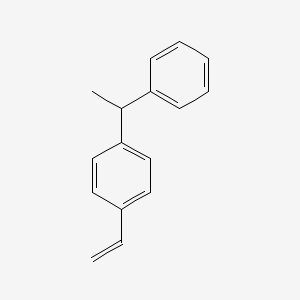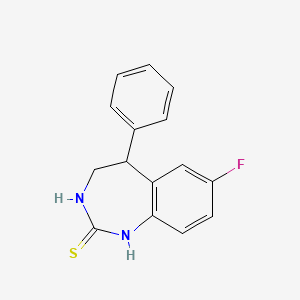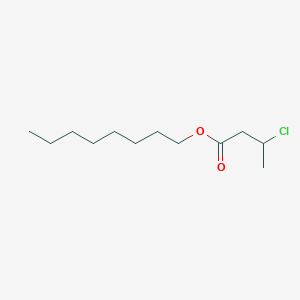
1-Oxopentan-2-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxopentan-2-YL acetate is an organic compound with a unique structure that makes it valuable in various chemical and industrial applications. It is an ester derived from the reaction between 1-oxopentan-2-yl alcohol and acetic acid. This compound is known for its distinctive properties and reactivity, making it a subject of interest in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxopentan-2-YL acetate can be synthesized through esterification, where 1-oxopentan-2-yl alcohol reacts with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
1-Oxopentan-2-yl alcohol+Acetic acidH2SO41-Oxopentan-2-yl acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions ensures high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxopentan-2-YL acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-oxopentan-2-yl alcohol and acetic acid.
Reduction: It can be reduced to 1-oxopentan-2-yl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can undergo oxidation to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Hydrolysis: 1-Oxopentan-2-yl alcohol and acetic acid.
Reduction: 1-Oxopentan-2-yl alcohol.
Oxidation: Corresponding carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-Oxopentan-2-YL acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-oxopentan-2-YL acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Oxopentan-2-YL acetate can be compared with other esters and ketones:
Similar Compounds: Ethyl acetate, methyl acetate, and 1-oxopentan-2-one.
Uniqueness: Its unique structure provides distinct reactivity and properties, making it valuable in specific applications where other esters or ketones may not be suitable.
Propiedades
Número CAS |
88302-72-1 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-oxopentan-2-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(5-8)10-6(2)9/h5,7H,3-4H2,1-2H3 |
Clave InChI |
KLCJXOPUCJLTHE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)


![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)


stannane](/img/structure/B14377397.png)

![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)
![1-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14377434.png)


